molecular formula C22H19N5O5S B2914772 7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-05-2

7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2914772
CAS RN: 852169-05-2
M. Wt: 465.48
InChI Key: RTTDOLDJNMVPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methods for synthesizing pyrido[2,3-d]pyrimidine derivatives have been explored. For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The cyclization involves the acetyl methyl group and the amide carbonyl moiety. Additionally, the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety leads to pyrido[2,3-d]pyrimidin-7-one derivatives. Carboxylic acid chlorides react with 5-acetyl-4-aminopyrimidines to yield pyrimidino[4,5-d][1,3]oxazines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethylbarbituric acid to form 7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "1,3-dimethylbarbituric acid", "4-nitrobenzyl chloride", "base" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base to form 7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reaction of 7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 4-nitrobenzyl chloride in the presence of a base to form 7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

852169-05-2

Molecular Formula

C22H19N5O5S

Molecular Weight

465.48

IUPAC Name

7-(4-methoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19N5O5S/c1-25-19-17(21(28)26(2)22(25)29)20(33-12-13-4-8-15(9-5-13)27(30)31)24-18(23-19)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3

InChI Key

RTTDOLDJNMVPNL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.